molecular formula C16H18N4OS2 B2475976 2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1448133-63-8

2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Cat. No.: B2475976
CAS No.: 1448133-63-8
M. Wt: 346.47
InChI Key: YKMFOSNXEYZNRI-UHFFFAOYSA-N
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Description

2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H18N4OS2 and its molecular weight is 346.47. The purity is usually 95%.
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Biological Activity

The compound 2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on recent studies.

The molecular formula of this compound is C12H20N2OSC_{12}H_{20}N_{2}OS with a molecular weight of 240.37 g/mol. The structure includes a thiophene ring and a piperidine moiety, which are known to enhance biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) highlighted the effectiveness of 1,3,4-oxadiazole derivatives against various bacterial strains, including Mycobacterium bovis BCG. The binding affinity of these compounds to mycobacterial enoyl reductase (InhA) was crucial for their activity, disrupting mycolic acid synthesis and leading to cell lysis .

Comparative Antimicrobial Efficacy

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Compound 8aM. bovis BCGStrong inhibition
Compound 21cM. tuberculosisMIC = 4–8 µM

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored extensively. A review by Paruch (2020) indicated that certain oxadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Key Findings in Cancer Research

  • Compound 3a : Exhibited excellent metabolic stability and bioavailability with a long half-life.
  • Mechanism : Induces apoptosis in cancer cells through the activation of caspase pathways.

Neuroprotective Effects

Recent studies have also examined the neuroprotective properties of oxadiazole derivatives. Some compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Neuroprotective Mechanisms

  • Oxidative Stress Reduction : Compounds reduce reactive oxygen species (ROS), thereby protecting neuronal integrity.
  • Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines contributes to neuroprotection.

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives and their effects on bacterial strains.
  • Desai et al. (2018) : Focused on pyridine-based oxadiazoles demonstrating strong antimicrobial activity against Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-11-17-14(10-23-11)8-20-5-2-12(3-6-20)15-18-19-16(21-15)13-4-7-22-9-13/h4,7,9-10,12H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMFOSNXEYZNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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